RZOWQNVKVVXICL-UHFFFAOYSA-N
Description
InChIKeys are unique identifiers derived from the International Chemical Identifier (InChI) system, ensuring precise chemical structure representation. To determine its identity, further analysis using authoritative databases like PubChem, ChemSpider, or Reaxys is required. None of the evidence sources directly describe this compound’s physical properties, synthesis, or applications.
Properties
Molecular Formula |
C19H12ClN3OS |
|---|---|
Molecular Weight |
365.835 |
InChI |
InChI=1S/C19H12ClN3OS/c20-12-7-5-10(6-8-12)17-22-15-16(24)13-9-11-3-1-2-4-14(11)21-18(13)25-19(15)23-17/h1-9,15-16,24H |
InChI Key |
RZOWQNVKVVXICL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C(C4C(=NC(=N4)C5=CC=C(C=C5)Cl)SC3=N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Challenges in Comparative Analysis Based on Provided Evidence
Lack of Structural Data: No evidence directly links RZOWQNVKVVXICL-UHFFFAOYSA-N to its structure or analogs.
Inconsistent Nomenclature: and list compounds with non-standard abbreviations (e.g., “MeTHJIKeTOH”), complicating cross-referencing.
Recommendations for Further Research
Database Cross-Referencing : Use RZOWQNVKVVXICL-UHFFFAOYSA-N to query PubChem (CID: search here) for structural and bioactivity data.
Synthetic Replication: If the compound is novel, follow protocols in for synthesis and characterization (e.g., NMR, HPLC).
Comparative Pharmacological Assays : Compare IC₅₀/EC₅₀ values against analogs using guidelines in and .
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